molecular formula C11H15FN2O B15068884 3-Fluoro-4-(1,4-oxazepan-4-yl)aniline CAS No. 918137-43-6

3-Fluoro-4-(1,4-oxazepan-4-yl)aniline

Cat. No.: B15068884
CAS No.: 918137-43-6
M. Wt: 210.25 g/mol
InChI Key: WJUDAZSPXBWHIG-UHFFFAOYSA-N
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Description

Significance of Fluorinated Aniline (B41778) Motifs in Contemporary Organic Chemistry

Fluorinated anilines are foundational components in modern organic and medicinal chemistry due to the unique properties imparted by the fluorine atom. The incorporation of fluorine into an aniline ring can dramatically alter a molecule's electronic properties, lipophilicity, metabolic stability, and binding affinity to biological targets.

The high electronegativity of fluorine can lower the pKa of the aniline's amino group, influencing its ionization state at physiological pH. This modulation is critical for optimizing drug-receptor interactions and membrane permeability. Furthermore, the carbon-fluorine bond is exceptionally strong, which can enhance metabolic stability by blocking sites susceptible to oxidative metabolism by cytochrome P450 enzymes. This increased stability often leads to improved pharmacokinetic profiles, such as a longer half-life, in drug candidates. The strategic placement of fluorine can also induce favorable conformational changes and improve binding affinity to target proteins through non-covalent interactions.

Table 1: Impact of Fluorination on Aniline Properties
PropertyEffect of Fluorine SubstitutionRationale
pKa DecreasesThe strong electron-withdrawing nature of fluorine reduces the basicity of the amino group.
Lipophilicity IncreasesFluorine substitution generally increases the lipophilicity (logP) of a molecule, which can enhance cell membrane permeability.
Metabolic Stability IncreasesThe high bond energy of the C-F bond makes it resistant to metabolic cleavage, protecting adjacent sites from oxidation.
Binding Affinity Can enhanceFluorine can participate in favorable orthogonal multipolar and hydrogen bonding interactions with protein targets.

Importance of Oxazepane Heterocycles in Advanced Synthetic Design

Heterocyclic compounds are central to drug discovery, and seven-membered rings containing multiple heteroatoms, such as oxazepanes, are of particular importance. The 1,4-oxazepane (B1358080) ring is a saturated heterocycle containing an oxygen and a nitrogen atom, providing a flexible and three-dimensional scaffold. This non-planar structure is advantageous in synthetic design for exploring a wider chemical space compared to more rigid aromatic systems.

Oxazepane derivatives have been identified in a variety of biologically active compounds, demonstrating a broad spectrum of pharmacological activities. These include antidepressant, antipsychotic, and anticancer properties. The presence of both an ether oxygen and a secondary/tertiary amine nitrogen within the ring system offers multiple points for hydrogen bonding, which can be crucial for molecular recognition at biological targets. The conformational flexibility of the seven-membered ring allows it to adopt various shapes to fit into complex binding pockets of enzymes and receptors. In synthetic design, the oxazepane moiety serves as a versatile scaffold that can be readily functionalized to modulate solubility, polarity, and other pharmacokinetic properties.

Hierarchical Classification and Definitive Nomenclature of 3-Fluoro-4-(1,4-oxazepan-4-yl)aniline

A systematic classification of This compound places it into several key chemical categories. Based on its structural components, it can be described as:

An aniline : An aromatic compound containing an amino group attached to a benzene (B151609) ring.

An organofluorine compound : An organic compound containing a carbon-fluorine bond.

A heterocyclic compound : A cyclic compound containing atoms of at least two different elements in its ring. Specifically, it contains a saturated oxazepane ring.

A tertiary amine : The nitrogen atom of the oxazepane ring is bonded to two carbon atoms within the ring and to the phenyl ring.

The definitive nomenclature for this compound according to the International Union of Pure and Applied Chemistry (IUPAC) rules is This compound . This name systematically describes the arrangement of the substituents on the aniline parent structure.

As of the latest searches of publicly available chemical databases, a specific CAS Registry Number for this compound has not been identified, suggesting it may be a novel or less-documented chemical entity. For comparison, the closely related analogue, 3-Fluoro-4-morpholinoaniline, which contains a six-membered morpholine (B109124) ring, is well-documented with the CAS Number 93246-53-8. nih.govrsc.org

Table 2: Chemical Identification of this compound
IdentifierValue
IUPAC Name This compound
Molecular Formula C₁₁H₁₅FN₂O
Molecular Weight 210.25 g/mol
CAS Registry Number Not found in searched databases

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

918137-43-6

Molecular Formula

C11H15FN2O

Molecular Weight

210.25 g/mol

IUPAC Name

3-fluoro-4-(1,4-oxazepan-4-yl)aniline

InChI

InChI=1S/C11H15FN2O/c12-10-8-9(13)2-3-11(10)14-4-1-6-15-7-5-14/h2-3,8H,1,4-7,13H2

InChI Key

WJUDAZSPXBWHIG-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCOC1)C2=C(C=C(C=C2)N)F

Origin of Product

United States

Synthetic Methodologies for 3 Fluoro 4 1,4 Oxazepan 4 Yl Aniline

Synthesis of Fluorinated Aniline (B41778) Precursors

The synthesis of the fluorinated aniline scaffold is a critical phase, for which several established and modern chemical strategies are available. These methods focus on either introducing the fluorine atom onto a pre-existing aromatic system or constructing the aniline functionality on a fluorinated arene.

Reductive Pathways from Nitroarene Intermediates

The reduction of nitroarenes to anilines is a fundamental and widely practiced transformation in organic synthesis. This pathway is particularly relevant for the synthesis of 3-Fluoro-4-(1,4-oxazepan-4-yl)aniline, where a fluorinated nitroarene serves as a key intermediate. The process involves the conversion of a nitro group (-NO₂) to an amino group (-NH₂) through the addition of hydrogen, typically requiring a catalyst and a hydrogen source.

The reduction of nitroaromatic compounds can proceed through several intermediates, including nitroso compounds and hydroxylamines, before yielding the final aniline product. acs.org Controlling reaction conditions such as pH and current density can selectively yield different products. acs.org A variety of methods are employed to achieve this transformation, ranging from catalytic hydrogenation to the use of metal reductants and electrochemical processes.

Recent advancements have focused on developing more sustainable and scalable methods. For instance, an electrochemical workflow has been designed for the robust and safe synthesis of 3-trifluoromethylanilines from their nitro precursors. acs.org This agent-free cathodic conversion is performed in a sulfuric acid/methanolic medium, which facilitates the precipitation of the resulting anilinium bisulfate, simplifying downstream processing. acs.org

Below is a table summarizing common reductive pathways.

Table 1: Comparison of Reductive Pathways for Nitroarenes
Method Reductant/System Typical Conditions Advantages Disadvantages
Catalytic Hydrogenation H₂, Pd/C, PtO₂, Raney Ni Pressurized H₂ gas, various solvents (e.g., EtOH, EtOAc) High yields, clean reaction, catalyst can be recycled Requires specialized pressure equipment, potential for catalyst poisoning
Metal/Acid Reduction Fe/HCl, Sn/HCl, Zn/CH₃COOH Acidic aqueous media Inexpensive reagents, well-established method Generates significant metallic waste, harsh conditions not suitable for sensitive substrates
Transfer Hydrogenation Hydrazine hydrate, Ammonium (B1175870) formate Catalyst (e.g., CuO, Pd/C), elevated temperature Avoids use of pressurized H₂ gas, milder conditions Stoichiometric use of hydrogen donor
Electrochemical Reduction Divided electrolysis cell, various cathode materials (e.g., glassy carbon) Acidic electrolyte (e.g., H₂SO₄/MeOH) Agent-free, scalable, avoids harsh chemical reagents, can be highly selective acs.orgacs.org Requires specialized electrochemical equipment

Halogen-Exchange Reactions for Selective Fluorination

Halogen-exchange (Halex) reactions are a cornerstone of industrial aromatic fluorination. This method involves the substitution of a chlorine or bromine atom on an activated aromatic ring with fluorine. The reaction is particularly effective for arenes that are "activated" by the presence of electron-withdrawing groups, such as a nitro group, positioned ortho or para to the halogen being replaced. This makes the Halex process highly suitable for creating precursors for fluorinated anilines.

The Swarts reaction is a classic example of a Halex process, typically used for aliphatic fluorination by treating alkyl chlorides with reagents like SbF₃. cas.cn For aromatic systems, the process generally requires a source of fluoride (B91410) ions, such as potassium fluoride (KF), and is conducted in a polar, aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) at elevated temperatures. cas.cn The efficiency of the exchange can be enhanced by using phase-transfer catalysts to improve the solubility and reactivity of the fluoride salt.

Key features of the Halex reaction for aromatic fluorination:

Substrate Requirement: The aromatic ring must be activated by at least one strong electron-withdrawing group (e.g., -NO₂) ortho or para to the leaving halogen.

Fluoride Source: Anhydrous alkali metal fluorides (KF, CsF) are commonly used. Spray-dried KF is often preferred for its high surface area.

Solvent: High-boiling, polar aprotic solvents (DMSO, DMF, sulfolane) are necessary to dissolve the fluoride salt and reach the required reaction temperatures.

Temperature: The reaction typically requires high temperatures, often in the range of 150-250°C.

Transition Metal-Catalyzed Amination Strategies for Aryl Halides

Transition metal-catalyzed amination has become a powerful and versatile method for forming C-N bonds and synthesizing arylamines from aryl halides. nih.gov These reactions, most notably the Buchwald-Hartwig amination, offer a broad substrate scope and high functional group tolerance. nih.gov This strategy allows for the direct formation of the aniline C-N bond on a pre-fluorinated aryl halide.

Initially dominated by palladium-based catalysts, the field has expanded to include systems based on more abundant and less expensive metals like nickel and copper. nih.govacs.org

Palladium-Catalyzed Amination: This is the most extensively studied system, typically employing a palladium precursor (e.g., Pd(dba)₂, Pd(OAc)₂) in combination with a bulky, electron-rich phosphine (B1218219) ligand (e.g., P(t-Bu)₃, X-Phos) and a strong base (e.g., NaOt-Bu, K₃PO₄). rsc.orgorganic-chemistry.org Various ammonia (B1221849) equivalents, such as lithium bis(trimethylsilyl)amide (LiN(SiMe₃)₂), can be used to synthesize primary anilines. organic-chemistry.org

Nickel-Catalyzed Amination: Nickel catalysts have emerged as a cost-effective alternative for the amination of aryl chlorides, which are often less reactive in palladium-catalyzed systems. acs.org A typical system might use Ni(COD)₂ with a ligand like 1,1'-bis(diphenylphosphino)ferrocene (DPPF) or 1,10-phenanthroline. acs.org

Copper-Catalyzed Amination (Ullmann Reaction): This classic reaction has seen a modern resurgence with the development of improved ligands. Copper(I) iodide (CuI) is a common catalyst, often used with ligands like L-proline or diamines, to couple aryl halides with amines. organic-chemistry.org CuI-nanoparticles have been shown to catalyze the synthesis of anilines from aryl halides using ammonia in the absence of ligands and organic solvents. organic-chemistry.org

Table 2: Overview of Transition Metal-Catalyzed Amination | Metal Catalyst | Typical Ligands | Ammonia Source/Equivalent | Key Features | | :--- | :--- | :--- | :--- | | Palladium | Bulky phosphines (e.g., X-Phos, P(t-Bu)₃) | LiN(SiMe₃)₂, tert-Butyl carbamate, NH₃ | Broad substrate scope, high functional group tolerance, effective for aryl bromides and iodides. rsc.org | Higher cost of catalyst and ligands. | | Nickel | DPPF, 1,10-Phenanthroline | Primary and secondary amines | Particularly effective for less reactive aryl chlorides, lower catalyst cost. acs.org | Can be sensitive to air and moisture. | | Copper | L-proline, Diamines, Oxalic diamides | Aqueous or gaseous NH₃, Amidines | Oldest method, very cost-effective, ligand-free protocols available. organic-chemistry.org | Often requires higher temperatures than Pd or Ni systems. |

Direct Fluorination Techniques for Aromatic Systems

Direct C-H fluorination represents the most atom-economical approach to synthesizing fluorinated aromatics, as it avoids the need for pre-functionalized starting materials. rsc.org Historically, this transformation was challenging due to the high reactivity and poor selectivity of reagents like elemental fluorine (F₂). rsc.orgresearchgate.net However, the development of modern electrophilic N-F fluorinating reagents has made direct fluorination a more viable and selective process.

Reagents such as Selectfluor® (F-TEDA-BF₄) and N-fluorobenzenesulfonimide (NFSI) are now widely used as sources of electrophilic fluorine. mdpi.com These reagents are often employed in conjunction with a transition metal catalyst, most commonly palladium, which facilitates regioselective C-H activation.

Key approaches to direct C-H fluorination include:

Palladium-Catalyzed Fluorination: This method often utilizes a directing group on the aromatic substrate to guide the fluorination to a specific position, typically ortho to the directing group. For instance, N-heterocyclic groups can direct the Pd-catalyzed C-H fluorination with NFSI. rsc.org

Metal-Free Photoredox Catalysis: This technique enables the direct C-H fluorination of arenes under metal-free conditions using fluorine-18 (B77423) ([¹⁸F]), which is particularly important for synthesizing radiotracers for positron emission tomography (PET). mdpi.com The transformation uses an acridinium-based organic photoredox catalyst under blue light irradiation. mdpi.com

Lewis Acid Catalysis: Lewis acids like ZrCl₄ can catalyze the electrophilic fluorination of electron-rich arenes using NFSI under mild conditions. rsc.org

Construction of the 1,4-Oxazepane (B1358080) Ring System

The 1,4-oxazepane is a seven-membered saturated heterocycle containing nitrogen and oxygen atoms at the 1- and 4-positions. This scaffold is found in several pharmacologically active compounds. researchgate.net Its synthesis can be challenging due to the entropic penalty associated with forming medium-sized rings. Methodologies for its construction often rely on intramolecular cyclization reactions or cycloaddition strategies.

Cycloaddition Reactions in Oxazepane Formation

Cycloaddition reactions provide a powerful method for constructing cyclic systems in a highly convergent manner. While direct [4+3] or other cycloadditions to form the 1,4-oxazepane ring are not common, related strategies involving dipolar cycloadditions can be employed to build the core oxazepine skeleton, which can then be modified to the final saturated ring.

A 1,4-dipolar cycloaddition reaction, for example, can be used to form related heterocyclic systems. This type of reaction typically involves the in situ generation of a 1,4-dipole from a precursor, which then reacts with a dipolarophile (such as an alkyne or alkene) to form a cyclic adduct. For instance, 3,10-dihydro-2H-1,3-oxazepino[7,6-b]indoles have been synthesized via a one-pot, three-component 1,4-dipolar cycloaddition involving an imidazo[1,5-a]pyridine, dimethyl acetylenedicarboxylate (B1228247) (DMAD), and an N-alkylisatin. researchgate.net The proposed mechanism involves the initial formation of a 1,4-dipole from the pyridine (B92270) derivative and DMAD, which then adds to the keto group of the isatin. researchgate.net

In a different approach, the reaction of a cyclic anhydride (B1165640) (like succinic anhydride) with an imine can lead to a dipolar intermediate that subsequently undergoes cyclization to form a 1,3-oxazepane-4,7-dione ring system. tsijournals.com Although this forms a 1,3-oxazepane, the principle of using a cycloaddition-cyclization cascade demonstrates a viable pathway for building seven-membered N,O-heterocycles.

Tandem cycloaddition/cycloreversion sequences using 1,4-oxazinone precursors are also effective for constructing substituted six-membered rings (pyridines) and illustrate the power of these pericyclic reactions. nih.govnih.gov The high reactivity of these intermediates in [4+2] cycloadditions suggests that analogous strategies could be developed for seven-membered ring synthesis. nih.gov

Table of Compounds Mentioned

Compound Name
This compound
1,2-difluoro-4-nitrobenzene
1,4-oxazepane
3-fluoro-4-morpholinoaniline
3-trifluoromethylaniline
anilinium bisulfate
dimethylformamide (DMF)
dimethyl sulfoxide (DMSO)
potassium fluoride (KF)
cesium fluoride (CsF)
sulfolane
palladium(II) acetate
tris(dibenzylideneacetone)dipalladium(0)
tri-tert-butylphosphine
sodium tert-butoxide
potassium phosphate
lithium bis(trimethylsilyl)amide
bis(1,5-cyclooctadiene)nickel(0)
1,1'-bis(diphenylphosphino)ferrocene (DPPF)
1,10-phenanthroline
copper(I) iodide
L-proline
N-fluorobenzenesulfonimide (NFSI)
zirconium(IV) chloride
succinic anhydride
dimethyl acetylenedicarboxylate (DMAD)

Ring-Closure and Intramolecular Cyclization Protocols for Medium-Sized Heterocycles

The formation of medium-sized heterocycles, such as the 1,4-oxazepane ring, presents significant synthetic challenges. dntb.gov.uanih.gov These difficulties arise from unfavorable enthalpic and entropic factors, including conformational constraints and transannular interactions, which complicate intramolecular bond formation. nih.govresearchgate.net Despite these obstacles, intramolecular cyclization remains a direct and appealing strategy for accessing these valuable scaffolds. nih.gov

Transition-metal-catalyzed intramolecular cyclization has emerged as a powerful tool for constructing medium-sized rings. nih.govresearchgate.netmdpi.com Various metals, including palladium, copper, gold, and silver, are utilized to catalyze the formation of either carbon-carbon or carbon-heteroatom bonds. nih.govmdpi.com One notable example is the intramolecular Heck reaction, which has been successfully applied to generate dihydrodibenzo[b,f]azocine, -oxocine, and -thiocine derivatives in a two-step process from commercially available starting materials. nih.gov

Another approach involves cycloaddition reactions. For instance, a [2+5] cycloaddition reaction between an imine and succinic anhydride has been used to prepare 1,3-Oxazepane-4,7-dione derivatives. researchgate.net The synthesis of 1,4-oxazepane-2,5-diones, however, can be challenging due to the preference of the precursor's amide bond for a trans-conformation, which is not conducive to cyclization. acs.org Forcing the N-(3-hydroxyacyl) amino acid derivative into the correct conformation is necessary for the ring closure to occur. acs.org

Cyclization StrategyRing SystemKey Features
Transition-Metal-Catalyzed Intramolecular CyclizationMedium-Sized Heterocycles (8-11 atoms)Utilizes catalysts like Pd, Cu, Au, Ag to overcome unfavorable kinetics. nih.govmdpi.com
Intramolecular Heck ReactionDihydrodibenzo[b,f]oxocinesConvergent synthesis from commercial starting materials. nih.gov
[2+5] Cycloaddition1,3-Oxazepane-4,7-dionesReaction of imines with cyclic anhydrides. researchgate.net
Conformationally-Restricted Cyclization1,4-Oxazepane-2,5-dionesRequires forcing precursors into a cis-amide conformation for ring closure. acs.org

Emerging Synthetic Routes to 1,4-Oxazepanes and Their Benzo-Derivatives

Recent advancements have led to novel and more efficient routes for the synthesis of 1,4-oxazepanes. A prominent strategy involves the use of N-propargylamines as versatile building blocks. rsc.orgrsc.orgresearchgate.net These precursors can undergo metal-catalyzed reactions and cycloadditions to form a diverse range of heterocycles, including the 1,4-oxazepane core, often with high atom economy. rsc.orgresearchgate.net For example, a copper(I)-catalyzed intramolecular cyclization of N-propargylamines has been developed to produce benzo[e] nih.govmdpi.comoxazepan-5-ones. rsc.org

Another modern approach focuses on the synthesis of chiral 1,4-oxazepanes, which are of significant interest in drug discovery. nih.govrsc.org One such method starts from polymer-supported homoserine. An immobilized Fmoc-protected homoserine derivative is reacted with nitrobenzenesulfonyl chlorides and then alkylated. nih.govrsc.org Cleavage from the resin using a combination of trifluoroacetic acid (TFA) and triethylsilane (Et₃SiH) directly yields the 1,4-oxazepane derivatives. nih.govrsc.org The stereoselectivity of this process can be influenced by the substitution pattern of the starting materials. nih.gov

The development of modular monomer precursors also represents a significant advance, particularly for polymer chemistry. rsc.org A three-step approach has been established to synthesize 1,4-oxazepan-7-one (B12977673) trifluoroacetate, which serves as a universal precursor for creating a variety of N-acylated 1,4-oxazepan-7-ones. rsc.org These monomers can then undergo organocatalytic ring-opening polymerization to produce functional and biodegradable poly(amino esters). rsc.org

PrecursorMethodProductSignificance
N-PropargylaminesCu(I)-catalyzed intramolecular cyclizationBenzo[e] nih.govmdpi.comoxazepan-5-onesHigh atom economy and shorter synthetic routes. rsc.org
Polymer-supported HomoserineAlkylation and TFA/Et₃SiH-mediated cleavageChiral 1,4-oxazepane-5-carboxylic acidsAccess to enantiomerically pure scaffolds. nih.govrsc.org
DiethanolamineMulti-step synthesis1,4-Oxazepan-7-one trifluoroacetateUniversal precursor for functional polymers. rsc.org

Strategies for Coupling Aniline and Oxazepane Moieties

The final key step in synthesizing this compound is the formation of the C-N bond between the pre-formed 1,4-oxazepane ring and the 3-fluoroaniline (B1664137) core.

Nucleophilic aromatic substitution (SNAr) is a primary method for this coupling. The reaction is facilitated by the presence of electron-withdrawing groups on the aromatic ring, which activate it towards nucleophilic attack. In the context of this compound synthesis, a common precursor is a 1,2-difluoro-4-nitrobenzene derivative. The fluorine atom para to the strongly electron-withdrawing nitro group is highly activated and can be displaced by the secondary amine of the 1,4-oxazepane ring.

A directly analogous synthesis is that of 3-fluoro-4-morpholinoaniline, an intermediate for the antibiotic linezolid. researchgate.net This synthesis involves the substitution of morpholine (B109124) onto 1,2-difluoro-4-nitrobenzene to form 4-(2-fluoro-4-nitrophenyl)morpholine, followed by the reduction of the nitro group. researchgate.net This strategy is directly applicable to the synthesis of the target compound by replacing morpholine with 1,4-oxazepane. SNAr reactions on polyfluoroarenes offer a transition-metal-free approach to C-N bond formation. nih.gov The reaction typically proceeds under basic conditions to deprotonate the amine nucleophile and neutralize the liberated fluoride. nih.gov

Table of SNAr Precursors and Products

Aromatic Substrate Nucleophile Intermediate Product Final Step
1,2-Difluoro-4-nitrobenzene 1,4-Oxazepane 4-(2-Fluoro-4-nitrophenyl)-1,4-oxazepane Nitro group reduction
1,2-Difluoro-4-nitrobenzene Morpholine 4-(2-Fluoro-4-nitrophenyl)morpholine Nitro group reduction researchgate.net

Beyond classical SNAr, modern cross-coupling reactions provide powerful alternatives for forging C-N bonds. researchgate.netrsc.org These methods are indispensable in contemporary organic synthesis. pageplace.de Transition-metal-catalyzed reactions, such as the Buchwald-Hartwig amination and Ullmann coupling, are the most reliable methods for synthesizing aromatic amines from aryl halides. researchgate.netpageplace.de These reactions typically employ palladium or copper catalysts along with a suitable ligand and base to couple an amine with an aryl halide or triflate.

For the synthesis of this compound, a plausible route would involve the coupling of 1,4-oxazepane with 4-bromo-3-fluoroaniline (B116652) or a related precursor. Copper-catalyzed C-N coupling, often promoted by amino acids like L-proline or N,N-dimethylglycine, is particularly effective for coupling aryl halides with N-containing heterocyles and amines. nih.gov These methods can proceed under milder conditions than traditional Ullmann reactions and exhibit broad functional group tolerance. nih.gov The construction of the C-N bond remains a central challenge in organic chemistry, and the development of milder and more efficient catalytic systems is an ongoing area of research. researchgate.netrsc.org

Table of Compounds

Compound Name
This compound
1,4-Oxazepane
1,2-Difluoro-4-nitrobenzene
4-(2-Fluoro-4-nitrophenyl)morpholine
3-Fluoro-4-morpholinoaniline
Morpholine
1,3-Oxazepane-4,7-dione
1,4-Oxazepane-2,5-dione
Benzo[e] nih.govmdpi.comoxazepan-5-one
1,4-Oxazepan-7-one trifluoroacetate
4-Bromo-3-fluoroaniline
Dihydrodibenzo[b,f]oxocine
N-propargylamine
Succinic anhydride
Homoserine
Trifluoroacetic acid
Triethylsilane
L-proline
N,N-dimethylglycine

Advanced Spectroscopic and Analytical Characterization of 3 Fluoro 4 1,4 Oxazepan 4 Yl Aniline

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy serves as a cornerstone for the structural determination of organic molecules. A multi-faceted NMR analysis, including ¹H, ¹³C, ¹⁹F, and 2D NMR, would provide a complete picture of the molecular architecture of 3-Fluoro-4-(1,4-oxazepan-4-yl)aniline.

Proton (¹H) NMR Analysis for Structural Confirmation

The ¹H NMR spectrum is anticipated to reveal distinct signals corresponding to each unique proton environment in the this compound molecule. The aromatic region would likely display a complex splitting pattern for the three protons on the aniline (B41778) ring, influenced by both homo- and heteronuclear coupling with the adjacent fluorine atom. The protons of the 1,4-oxazepane (B1358080) ring are expected to show characteristic signals in the aliphatic region of the spectrum. The protons on the carbons adjacent to the nitrogen and oxygen atoms would appear at different chemical shifts, likely exhibiting multiplets due to coupling with neighboring protons. The -NH₂ protons of the aniline group would typically present as a broad singlet.

Expected ¹H NMR Data:

ProtonsExpected Chemical Shift (ppm)Expected Multiplicity
Aromatic-H6.5 - 7.5Multiplet
-CH₂-N (oxazepane)3.0 - 4.0Multiplet
-CH₂-O (oxazepane)3.5 - 4.5Multiplet
-CH₂- (oxazepane)1.8 - 2.5Multiplet
-NH₂3.0 - 5.0Broad Singlet

Carbon-13 (¹³C) NMR Analysis for Carbon Skeleton Elucidation

The ¹³C NMR spectrum provides critical information about the carbon framework of the molecule. Each unique carbon atom in this compound would give rise to a distinct signal. The carbon atoms of the aromatic ring will be observed in the downfield region, with their chemical shifts influenced by the fluorine and amino substituents. The C-F bond will result in a characteristic large coupling constant. The carbon atoms of the 1,4-oxazepane ring will appear in the upfield region of the spectrum.

Expected ¹³C NMR Data:

Carbon AtomsExpected Chemical Shift (ppm)
Aromatic C-F150 - 165 (doublet)
Aromatic C-N140 - 150
Other Aromatic C110 - 130
-CH₂-N (oxazepane)50 - 60
-CH₂-O (oxazepane)65 - 75
-CH₂- (oxazepane)25 - 35

Fluorine-19 (¹⁹F) NMR for Fluorine Atom Localisation and Chemical Environment

¹⁹F NMR is a highly sensitive technique for detecting and characterizing fluorine-containing compounds. For this compound, a single resonance is expected in the ¹⁹F NMR spectrum, confirming the presence of one fluorine atom. The chemical shift of this signal would be indicative of the electronic environment of the fluorine atom on the aromatic ring. Furthermore, coupling between the fluorine and adjacent aromatic protons would result in a multiplet, providing further structural confirmation.

Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Assignments

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the atoms, a suite of 2D NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment would reveal correlations between protons that are coupled to each other, helping to establish the proton-proton connectivity within the aromatic ring and the 1,4-oxazepane ring.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum would show correlations between protons and the carbon atoms to which they are directly attached, allowing for the definitive assignment of the signals for each CH, CH₂, and CH₃ group.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment is crucial for establishing long-range (2-3 bond) correlations between protons and carbons. It would be instrumental in connecting the 1,4-oxazepane ring to the aniline moiety by showing correlations between the protons on the oxazepane ring and the carbons of the aromatic ring, and vice-versa.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment and Volatile Component Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) serves as a powerful technique for assessing the purity of this compound and identifying any volatile or semi-volatile impurities. The methodology involves vaporizing the sample and separating its components in a gaseous mobile phase through a capillary column. The separated components are then ionized and detected by a mass spectrometer, providing both qualitative and quantitative information.

For a substituted aniline like the title compound, a typical GC-MS analysis would employ a non-polar or medium-polarity capillary column (e.g., DB-5ms or SE-54) to achieve effective separation. The mass spectrometer, operating in electron ionization (EI) mode, would generate a characteristic fragmentation pattern for the parent molecule, aiding in its unequivocal identification. The purity is determined by integrating the peak area of the main compound and comparing it to the total area of all detected peaks. This method is particularly sensitive for detecting residual solvents from synthesis, starting materials, or volatile by-products. While specific experimental data for this compound is not publicly available, a representative analysis can be projected.

Table 1: Representative GC-MS Parameters and Expected Data

Parameter Value/Description
GC Column 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms)
Injector Temp. 280 °C (Splitless mode)
Oven Program 100 °C (hold 2 min), ramp to 300 °C at 15 °C/min, hold 10 min
Carrier Gas Helium, 1.0 mL/min
MS Ionization Electron Ionization (EI) at 70 eV
Mass Range 40-500 m/z
Expected RT ~15-20 min
Expected Purity >98% (based on total ion chromatogram peak area)

| Potential Impurities | Residual starting materials, solvents (e.g., toluene, DMF), or thermal degradation products. |

Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Analysis of Complex Mixtures

Liquid Chromatography-Mass Spectrometry (LC-MS) is an indispensable tool for the analysis of non-volatile or thermally labile compounds like this compound. It combines the high-resolution separation of high-performance liquid chromatography (HPLC) with the sensitive and specific detection of mass spectrometry. This technique is ideal for determining the compound's purity, identifying non-volatile impurities, and analyzing its stability in complex matrices.

A reversed-phase HPLC method, likely utilizing a C18 column, would be developed for separation. The mobile phase would typically consist of a gradient mixture of an aqueous buffer (e.g., water with 0.1% formic acid) and an organic solvent like acetonitrile (B52724) or methanol. Electrospray ionization (ESI) in positive ion mode is generally effective for aniline derivatives, as the basic amine group is readily protonated. High-resolution mass spectrometry (HRMS) can provide accurate mass data, confirming the elemental composition of the parent ion and any detected impurities.

Table 2: Typical LC-MS Method Parameters and Expected Results

Parameter Value/Description
LC Column C18, 100 mm x 2.1 mm, 2.6 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 10 minutes
Flow Rate 0.4 mL/min
MS Ionization Electrospray Ionization (ESI), Positive Mode
Expected [M+H]⁺ m/z 225.1301 (Calculated for C₁₂H₁₈FN₂O⁺)
Purity (by UV) >98% (at a suitable wavelength, e.g., 254 nm)

| Limit of Detection | Low ng/mL to pg/mL range, depending on instrumentation. |

Vibrational Spectroscopy

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. The IR spectrum of this compound would exhibit characteristic absorption bands confirming its key structural features.

The primary amine (-NH₂) group would produce two distinct, sharp to medium bands in the 3500-3300 cm⁻¹ region, corresponding to asymmetric and symmetric N-H stretching vibrations. The aromatic ring is identified by C-H stretching vibrations just above 3000 cm⁻¹ and C=C stretching absorptions in the 1620-1450 cm⁻¹ range. The C-F stretch will appear as a strong band in the 1250-1000 cm⁻¹ region. The aliphatic C-H bonds of the oxazepane ring will show stretching vibrations just below 3000 cm⁻¹. Crucially, the ether linkage (C-O-C) within the oxazepane ring and the tertiary amine linkage (Ar-N) will produce characteristic stretching bands in the fingerprint region (1300-1000 cm⁻¹).

Table 3: Predicted Infrared (IR) Absorption Frequencies

Vibrational Mode Functional Group Expected Frequency Range (cm⁻¹) Intensity
N-H Stretch Primary Amine (-NH₂) 3500 - 3300 (two bands) Medium, Sharp
Aromatic C-H Stretch Benzene (B151609) Ring 3100 - 3000 Medium to Weak
Aliphatic C-H Stretch Oxazepane Ring (-CH₂) 2980 - 2850 Medium to Strong
C=C Stretch Aromatic Ring 1620 - 1450 Medium to Strong
N-H Bend (Scissoring) Primary Amine (-NH₂) 1650 - 1580 Medium
C-N Stretch Aryl Amine 1340 - 1250 Strong
C-O-C Stretch Ether (Oxazepane) 1150 - 1085 Strong

Raman Spectroscopy for Complementary Vibrational Analysis

Raman spectroscopy provides vibrational information that is complementary to IR spectroscopy. While IR absorbance depends on a change in dipole moment, Raman scattering depends on a change in polarizability. This often means that symmetric, non-polar bonds produce strong Raman signals, whereas they may be weak in the IR spectrum.

For this compound, Raman spectroscopy would be particularly useful for characterizing the vibrations of the aromatic ring. The symmetric "ring breathing" mode of the substituted benzene ring would be expected to produce a strong and sharp signal. Vibrations associated with the C-C backbone of the oxazepane ring may also be more clearly resolved. Theoretical calculations using Density Functional Theory (DFT) are often employed to perform detailed vibrational assignments of both IR and Raman spectra for aniline derivatives.

Table 4: Predicted Key Raman Shifts

Vibrational Mode Functional Group Expected Raman Shift (cm⁻¹) Intensity
Aromatic C-H Stretch Benzene Ring 3100 - 3050 Strong
Aliphatic C-H Stretch Oxazepane Ring 2980 - 2850 Strong
Aromatic Ring Breathing Substituted Benzene ~1000 Strong, Sharp
Aromatic C=C Stretch Aromatic Ring 1620 - 1570 Strong

Electronic Absorption Spectroscopy (UV-Vis) for Chromophore Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions, providing information about the electronic transitions within a molecule's chromophores. The primary chromophore in this compound is the substituted aniline ring system.

The spectrum is expected to show strong absorption bands corresponding to π → π* transitions of the aromatic system and a weaker band at a longer wavelength corresponding to the n → π* transition involving the non-bonding electrons on the nitrogen atom. The substitution on the aromatic ring, including the electron-donating amino and oxazepanyl groups and the electron-withdrawing fluorine atom, will influence the precise wavelength of maximum absorbance (λmax). The spectrum is typically recorded in a solvent such as ethanol (B145695) or methanol.

Table 5: Expected UV-Vis Absorption Data (in Ethanol)

Electronic Transition Chromophore Expected λₘₐₓ (nm) Molar Absorptivity (ε, L mol⁻¹ cm⁻¹)
π → π* Substituted Benzene Ring ~240 - 260 10,000 - 15,000

X-ray Diffraction (XRD) for Solid-State Structural Determination

Single-crystal X-ray diffraction (XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique would provide unambiguous information on bond lengths, bond angles, torsional angles, and intermolecular interactions of this compound.

Although a crystal structure for this specific compound is not publicly documented, data from closely related fluoroaniline (B8554772) derivatives can provide insight into the expected structural features. The analysis would reveal the planarity of the aniline ring and the conformation of the seven-membered oxazepane ring (e.g., boat or chair-like). Furthermore, it would elucidate the intermolecular forces that govern the crystal packing, such as hydrogen bonds involving the primary amine group (N-H···N or N-H···O) and potentially weaker C-H···F or C-H···π interactions.

Table 6: Representative Crystallographic Data Based on Analogous Structures

Parameter Expected Value/Description
Crystal System Monoclinic or Orthorhombic
Space Group e.g., P2₁/c or Pbca
Key Bond Lengths C-F: ~1.35 Å; Aromatic C-C: ~1.39 Å; Ar-N: ~1.40 Å
Key Bond Angles C-C-C (ring): ~120°; H-N-H: ~109°
Oxazepane Ring Non-planar, likely a twisted-chair or boat conformation

| Intermolecular Forces | N-H···O or N-H···N hydrogen bonding is highly probable, forming chains or sheets in the crystal lattice. |

Chemical Reactivity and Derivatization Pathways of 3 Fluoro 4 1,4 Oxazepan 4 Yl Aniline

Reactivity of the Primary Aromatic Amine Functionality

The primary aromatic amine group is a rich hub for chemical modification, readily undergoing reactions such as condensation, acylation, and diazotization. These transformations allow for the construction of a wide array of molecular architectures.

The primary amine of 3-Fluoro-4-(1,4-oxazepan-4-yl)aniline readily undergoes condensation reactions with various aldehydes and ketones to form the corresponding imines, commonly known as Schiff bases. This reaction is typically catalyzed by a small amount of acid and involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule. The general reaction is robust and applicable to a wide range of carbonyl compounds.

Anilines, in general, are effective nucleophiles for this transformation, and the presence of the fluoro and oxazepane groups on the ring does not impede this fundamental reactivity. In fact, aniline (B41778) itself can act as a nucleophilic catalyst for imine formation in aqueous conditions. The resulting Schiff bases are valuable intermediates themselves, with the C=N bond capable of further transformations such as reduction to secondary amines or participation in cycloaddition reactions.

Table 1: Examples of Schiff Base Formation

Carbonyl ReactantProduct Structure (Illustrative)Product Name (Systematic)
Benzaldehyde(E)-N-benzylidene-3-fluoro-4-(1,4-oxazepan-4-yl)aniline
Acetophenone(E)-3-fluoro-N-(1-phenylethylidene)-4-(1,4-oxazepan-4-yl)aniline
4-Methoxybenzaldehyde(E)-3-fluoro-N-(4-methoxybenzylidene)-4-(1,4-oxazepan-4-yl)aniline

The nucleophilic character of the primary amine allows for straightforward acylation and sulfonylation. Reaction with acylating agents like acyl chlorides or acid anhydrides in the presence of a base yields stable amide derivatives. Similarly, treatment with sulfonyl chlorides, such as p-toluenesulfonyl chloride, affords the corresponding sulfonamides.

These reactions are fundamental in medicinal chemistry for modifying the properties of a parent aniline. Acylation, for instance, can serve as a protecting strategy for the amine group to moderate its activating effect in subsequent electrophilic aromatic substitution reactions. Sulfonamides derived from analogous compounds, such as 3-fluoro-4-morpholinoaniline, have been investigated for their biological activities.

Table 2: Representative Acylation and Sulfonylation Reactions

ReagentProduct ClassProduct Structure (Illustrative)
Acetyl ChlorideAmideN-(2-Fluoro-4-(1,4-oxazepan-4-yl)phenyl)acetamide
Benzoyl ChlorideAmideN-(2-Fluoro-4-(1,4-oxazepan-4-yl)phenyl)benzamide
p-Toluenesulfonyl ChlorideSulfonamideN-(2-Fluoro-4-(1,4-oxazepan-4-yl)phenyl)-4-methylbenzenesulfonamide

One of the most powerful transformations of primary aromatic amines is diazotization. Treatment of this compound with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid (e.g., HCl, H₂SO₄) at low temperatures (0–5 °C), converts the amino group into a diazonium salt. wikipedia.orgbyjus.com

This aryl diazonium salt is a highly versatile intermediate because the diazonio group (-N₂⁺) is an excellent leaving group (as dinitrogen gas). The diazonium salt can be subjected to a variety of subsequent reactions to introduce a wide range of substituents onto the aromatic ring, replacing the original amino group.

Key transformations include:

Sandmeyer Reactions : Using copper(I) salts (CuCl, CuBr, CuCN), the diazonium group can be replaced by -Cl, -Br, or -CN, respectively. wikipedia.orgnih.gov

Schiemann Reaction : Thermal decomposition of the corresponding tetrafluoroborate (B81430) salt (ArN₂⁺BF₄⁻) introduces a fluorine atom. This provides a route to poly-fluorinated analogues.

Gattermann Reaction : Similar to the Sandmeyer reaction, but using copper powder and the corresponding acid (HCl, HBr).

Hydroxylation : Heating the diazonium salt in an aqueous acidic solution replaces the amino group with a hydroxyl (-OH) group, yielding a phenol (B47542) derivative.

Iodination : Treatment with potassium iodide (KI) allows for the direct substitution with iodine. organic-chemistry.org

These reactions provide a strategic method for synthesizing derivatives that are not accessible through direct substitution patterns. organic-chemistry.org

Table 3: Products from Diazonium Salt Transformations

Reaction NameReagent(s)Resulting Substituent
Sandmeyer (Chlorination)CuCl / HCl-Cl
Sandmeyer (Bromination)CuBr / HBr-Br
Sandmeyer (Cyanation)CuCN / KCN-CN
Schiemann Reaction1. HBF₄ 2. Heat-F
IodinationKI-I
HydroxylationH₂O, H⁺, Heat-OH

Transformations Involving the Fluoroaromatic Moiety

The electron density and reactivity of the aromatic ring are influenced by the interplay of its three substituents: the activating amine and oxazepane groups, and the deactivating but ortho-, para-directing fluoro group.

Electrophilic Aromatic Substitution (EAS): The primary amine is a powerful activating group and, along with the oxazepane substituent, strongly directs incoming electrophiles to the positions ortho and para to themselves. The strongest activation is from the amine. Therefore, electrophilic attack is predicted to occur at the position ortho to the amine (and meta to the fluorine and oxazepane groups). To control the reaction and avoid polysubstitution or oxidation, the amine is typically first protected, for example, via acylation to form an amide (see section 4.1.2). The less-activating amide group still directs ortho and para, allowing for more controlled introduction of groups like nitro (-NO₂) or halogens (-Br, -Cl) via standard EAS protocols.

Nucleophilic Aromatic Substitution (SNAr): The fluorine atom on the ring is generally not prone to nucleophilic substitution. However, its susceptibility to attack can be dramatically increased if a derivative is synthesized that contains a strong electron-withdrawing group (such as -NO₂ or -CN) in the ortho or para position relative to the fluorine. In such activated derivatives, the fluorine can be displaced by various nucleophiles, including alkoxides (RO⁻), thiolates (RS⁻), and amines (R₂NH), providing a route to highly functionalized analogues.

To utilize the power of modern cross-coupling chemistry, halogenated analogues of this compound must first be prepared. As described above, a bromine or iodine atom can be introduced onto the ring via electrophilic aromatic substitution (on a protected derivative) or via the Sandmeyer reaction.

These aryl halides (particularly bromides and iodides) are excellent substrates for a variety of palladium-catalyzed cross-coupling reactions. These methods are renowned for their functional group tolerance and their ability to form C-C and C-heteroatom bonds with high efficiency.

Common coupling reactions include:

Suzuki Coupling : Reaction with an organoboron reagent (e.g., an arylboronic acid) to form a biaryl structure.

Heck Coupling : Reaction with an alkene to form a substituted alkene.

Sonogashira Coupling : Reaction with a terminal alkyne to introduce an alkynyl group.

Buchwald-Hartwig Amination : Reaction with an amine to form a new C-N bond, leading to diarylamines or alkylarylamines.

These reactions significantly expand the synthetic utility of the core scaffold, allowing for the attachment of a vast range of new functionalities.

Table 4: Palladium-Catalyzed Reactions on a Halogenated Analogue (Illustrative)

Reaction NameCoupling PartnerType of Bond Formed
Suzuki CouplingPhenylboronic AcidC-C (Aryl-Aryl)
Heck CouplingStyreneC-C (Aryl-Vinyl)
Sonogashira CouplingPhenylacetyleneC-C (Aryl-Alkynyl)
Buchwald-HartwigAnilineC-N (Aryl-Amino)

Reactivity and Modifications of the 1,4-Oxazepane (B1358080) Ring

The seven-membered 1,4-oxazepane ring, a defining feature of this compound, exhibits a unique reactivity profile influenced by its inherent ring strain and the presence of two heteroatoms. This section examines the derivatization pathways of this heterocyclic system, focusing on ring integrity and modifications at the nitrogen and oxygen atoms.

Ring-Opening and Ring-Expansion/Contraction Processes on Related Systems

While the 1,4-oxazepane ring is generally stable, it can undergo ring-opening, expansion, or contraction under specific conditions, often influenced by the nature of its substituents and the reagents employed.

Ring-Opening Reactions:

Ring-opening of saturated heterocyclic systems like 1,4-oxazepane typically requires activation. For instance, in related azetidine (B1206935) systems, N-acylation or N-alkylation to form a quaternary ammonium (B1175870) salt significantly enhances the ring's susceptibility to nucleophilic attack, leading to ring cleavage. rsc.org For example, treatment of N-acyl azetidinium derivatives with a chloride anion can induce ring opening. rsc.org While direct evidence for the ring-opening of 4-aryl-1,4-oxazepanes is limited in the reviewed literature, analogous reactions with electrophiles could potentially lead to cleavage of the C-N or C-O bonds within the oxazepane ring.

Ring-Expansion Reactions:

Ring expansion provides a valuable synthetic route to seven-membered rings from more readily available six-membered precursors. A notable example is the synthesis of 1,4-oxazepane derivatives through the expansion of a morpholine (B109124) ring. This transformation can be achieved via a rearrangement induced by a rhodium carbenoid, which facilitates the expansion of an isoxazole (B147169) ring to a 1,4-dihydropyridine, a conceptually related ring expansion process. nih.gov Another approach involves Lewis acid-promoted cascade reactions, which have been utilized for the construction of nitrogen-containing medium-sized rings. nih.gov

Ring-Contraction Reactions:

Ring contraction of 1,4-oxazepane systems is less common. However, studies on related, more complex heterocyclic systems have demonstrated such transformations. For instance, the oxidation of dibenz[b,f] nih.govrsc.orgoxazepines with peracetic acid can lead to ring contraction, yielding 2-(2-hydroxyphenyl)benzoxazole (B213137) among other products. nih.gov This suggests that under oxidative conditions, the 1,4-oxazepane ring in simpler systems might be susceptible to similar rearrangements. Conversely, a study on the synthesis of chiral 1,4-oxazepane-5-carboxylic acids highlighted the stability of the ring system, as no ring contraction was observed under the investigated reaction conditions. rsc.orgresearchgate.net

A summary of representative ring transformation reactions on related heterocyclic systems is presented in the table below.

Starting HeterocycleReagents and ConditionsTransformationProduct Type
Morpholine DerivativeRhodium CarbenoidRing Expansion1,4-Oxazepane Derivative
Dibenz[b,f] nih.govrsc.orgoxazepinePeracetic AcidRing Contraction/Rearrangement2-(2-Hydroxyphenyl)benzoxazole
Azetidine DerivativeAcyl ChlorideRing Opening2-Chloroethyl-substituted Amide

Functionalization at Nitrogen and Oxygen Heteroatoms

The nitrogen and oxygen atoms within the 1,4-oxazepane ring offer sites for further chemical modification, enabling the synthesis of a diverse range of derivatives with potentially altered physicochemical and biological properties.

Functionalization at the Nitrogen Heteroatom:

The tertiary amine nitrogen of the 1,4-oxazepane ring is a primary site for functionalization.

N-Alkylation: The nitrogen atom can be readily alkylated using various alkylating agents. For instance, the N-alkylation of 1,4-diazepane-6-amine with 2-hydroxybenzyl pendants has been demonstrated. In the context of this compound, the nitrogen is already part of an N-aryl linkage, which reduces its nucleophilicity compared to a simple dialkylamine. However, further alkylation to form a quaternary ammonium salt is conceivable. The regioselectivity of N-alkylation in related heterocyclic systems, such as indazoles, has been shown to be influenced by the choice of base, solvent, and the electronic and steric properties of substituents on the ring. researchgate.net

N-Acylation: The nitrogen atom can also undergo acylation with acylating agents such as acyl chlorides or anhydrides. N-acylation is a common reaction in combinatorial chemistry to introduce a wide variety of functional groups. researchgate.net Universal acylation reagents, like acyl-1,4-dihydropyridines, have been developed for the efficient acylation of N-heterocycles. nih.gov

Reactions Involving the Oxygen Heteroatom:

Direct functionalization at the oxygen heteroatom of a saturated ether like the 1,4-oxazepane ring is challenging due to the low reactivity of the C-O-C linkage. Cleavage of the ether bond typically requires harsh conditions, such as strong acids (e.g., HBr, HI) or Lewis acids. While specific examples of reactions at the oxygen atom of the 1,4-oxazepane ring in the target molecule were not prominent in the surveyed literature, it is plausible that under forcing acidic conditions, protonation of the ether oxygen could facilitate ring-opening.

The following table summarizes common functionalization reactions at the nitrogen heteroatom of related N-heterocyclic compounds.

Reaction TypeReagent ClassProduct Type
N-AlkylationAlkyl Halides, SulfonatesQuaternary Ammonium Salts, N-Alkyl Derivatives
N-AcylationAcyl Chlorides, AnhydridesN-Acyl Derivatives

Computational and Theoretical Chemistry Studies of 3 Fluoro 4 1,4 Oxazepan 4 Yl Aniline

Electronic Structure and Quantum Mechanical Investigations

Quantum mechanical investigations are fundamental to predicting the intrinsic properties of a molecule. These studies model the behavior of electrons to determine molecular geometry, stability, and electronic characteristics.

Density Functional Theory (DFT) is a robust computational method used to determine the electronic structure of molecules. By approximating the exchange-correlation energy, DFT can accurately predict the ground state geometry and various electronic properties. A common approach involves using a functional, such as B3LYP, combined with a basis set like 6-311++G(d,p), to optimize the molecular geometry, finding the lowest energy arrangement of atoms. researchgate.netsapub.org

For 3-Fluoro-4-(1,4-oxazepan-4-yl)aniline, a DFT calculation would yield optimized bond lengths, bond angles, and dihedral angles. These parameters provide a precise three-dimensional picture of the molecule. For instance, the calculations would reveal the planarity of the aniline (B41778) ring and the specific puckering of the 1,4-oxazepane (B1358080) ring. These structural details are crucial for understanding how the molecule interacts with other molecules, such as biological receptors.

Illustrative Optimized Geometric Parameters (Hypothetical Data) This table represents typical data that would be generated from a DFT calculation for the specified molecule. The values are for illustrative purposes.

ParameterAtoms InvolvedCalculated Value
Bond LengthC(aromatic)-N(amine)~1.40 Å
Bond LengthC(aromatic)-F~1.36 Å
Bond LengthC(aromatic)-N(oxazepane)~1.38 Å
Bond AngleC-N-C (aniline)~121°
Dihedral AngleF-C-C-N (aniline ring)~0° or 180°

Frontier Molecular Orbital (FMO) theory is a key framework for predicting chemical reactivity. thaiscience.info The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to a molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). scirp.org

The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability; a large gap implies high stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive. scirp.org For this compound, the HOMO is expected to be localized primarily on the electron-rich aniline ring system, particularly the nitrogen atom and the aromatic carbons. The LUMO would likely be distributed over the aromatic ring as well. Analysis of these orbitals helps predict sites for electrophilic and nucleophilic attack. Quantum chemical descriptors such as chemical hardness, chemical potential, and electrophilicity index can be derived from HOMO and LUMO energies to further quantify reactivity. thaiscience.infonih.gov

Illustrative Quantum Chemical Descriptors (Hypothetical Data) This table shows typical quantum chemical descriptors derived from FMO analysis. The values are for illustrative purposes.

DescriptorFormulaCalculated Value (eV)
EHOMO--5.85
ELUMO--0.95
Energy Gap (ΔE)ELUMO - EHOMO4.90
Chemical Hardness (η)(ELUMO - EHOMO) / 22.45
Chemical Potential (μ)(EHOMO + ELUMO) / 2-3.40

Conformational Analysis of the 1,4-Oxazepane Ring System

Studies on analogous seven-membered heterocycles, such as 1,4-diazepanes, have shown that low-energy conformations often include twisted-chair and boat-like structures. researchgate.net A similar analysis for this compound would likely reveal a preferred twisted-chair or twist-boat conformation for the oxazepane ring. The analysis would calculate the relative energies of different conformers and the energy barriers for interconversion between them, providing insight into the molecule's flexibility.

Reaction Mechanism Elucidation and Transition State Analysis

Computational chemistry is invaluable for mapping out potential reaction pathways and understanding reaction mechanisms. By calculating the energies of reactants, intermediates, transition states, and products, a detailed energy profile for a reaction can be constructed.

A transition state (TS) is a high-energy, unstable configuration that molecules pass through as they transform from reactants to products. Locating the exact structure of a TS and calculating its energy provides the activation energy for the reaction, which determines the reaction rate. For example, in studying a potential reaction like the Bamberger rearrangement of a related aniline derivative, DFT calculations can trace the complex bond-breaking and bond-forming steps, including the role of solvent molecules. nih.govresearchgate.netbeilstein-journals.org This type of analysis for this compound could be used to predict its metabolic pathways or its reactivity in synthetic transformations.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Theoretical calculations can predict various spectroscopic properties, which serves as a powerful tool for structure verification when compared with experimental data.

NMR Chemical Shifts : The Gauge-Independent Atomic Orbital (GIAO) method, typically used within a DFT framework, is a reliable approach for predicting NMR chemical shifts (¹H, ¹³C, ¹⁹F). nih.gov Calculations are performed on the optimized geometry of the molecule. Comparing the calculated shifts with experimental spectra can help confirm the structure and assign specific resonances to individual atoms. The accuracy of these predictions can be very high, especially when solvent effects are included in the model. nih.govnih.gov

Illustrative Predicted vs. Experimental ¹³C NMR Shifts (Hypothetical Data) This table illustrates how computationally predicted NMR chemical shifts are compared with experimental data for structure validation. Values are for illustrative purposes.

Carbon AtomPredicted Shift (ppm)Experimental Shift (ppm)
C-NH2145.2144.8
C-F155.8 (d, JCF ≈ 240 Hz)155.1 (d, JCF ≈ 242 Hz)
C-N(oxazepane)142.5141.9

Vibrational Frequencies : The same DFT calculations used for geometry optimization also yield vibrational frequencies corresponding to infrared (IR) and Raman spectra. These calculated frequencies correspond to specific molecular motions, such as C-H stretching, N-H bending, or C-F stretching. While calculated frequencies are often systematically higher than experimental values, they can be corrected using a scaling factor to achieve good agreement. This analysis aids in the interpretation of experimental IR and Raman spectra.

Utility of 3 Fluoro 4 1,4 Oxazepan 4 Yl Aniline As a Synthetic Building Block

Precursor for the Construction of Advanced Heterocyclic Compounds and Diverse Scaffolds

There is no specific information in the reviewed literature detailing the use of 3-Fluoro-4-(1,4-oxazepan-4-yl)aniline as a precursor for advanced heterocyclic compounds.

Integration into Multi-Ring Systems

No published examples or methodologies were found that describe the integration of the this compound scaffold into multi-ring systems.

Synthesis of Complex Polyfunctionalized Molecules

The scientific literature does not currently contain specific reports on the application of this compound in the synthesis of complex, polyfunctionalized molecules.

Role in Scaffold Diversification and Generation of Chemical Libraries

There is no available data to support the use of this compound in scaffold diversification programs or for the generation of chemical libraries for screening purposes.

Development of Novel Organic Reactions Using the Compound as a Substrate

No novel organic reactions have been reported in the literature that specifically utilize this compound as a key substrate.

Q & A

Q. What are the optimal synthetic routes for preparing 3-fluoro-4-(1,4-oxazepan-4-yl)aniline, and how can intermediates be characterized?

The synthesis of fluorinated aniline derivatives typically involves nucleophilic aromatic substitution or coupling reactions. For example, introducing the oxazepane moiety may require Buchwald-Hartwig amination or Ullmann-type coupling between a fluorinated nitroarene precursor and 1,4-oxazepane. Key intermediates (e.g., nitro derivatives) can be characterized via 1H^1H/13C^{13}C-NMR to confirm regioselectivity, while LC-MS monitors reaction progress. Fluorine’s electron-withdrawing effect enhances reactivity in substitution reactions, but steric hindrance from the oxazepane ring may require optimized catalysts (e.g., Pd/C or CuI) .

Q. How does the fluorine atom and oxazepane ring influence the compound’s physicochemical properties?

Fluorine increases lipophilicity (logP) and metabolic stability by reducing cytochrome P450-mediated oxidation. The oxazepane ring introduces conformational flexibility, potentially improving binding to biological targets. Computational methods like COSMO-RS predict solubility and partition coefficients, while DSC/TGA analyses determine thermal stability. Spectroscopic techniques (e.g., FT-IR, 19F^{19}F-NMR) validate electronic effects of the fluorine substituent .

Q. What safety precautions are required when handling this compound in laboratory settings?

Aniline derivatives are suspected carcinogens (IARC Group 2B) and require handling in fume hoods with PPE (gloves, lab coats). Acute toxicity data may be limited, so treat the compound as hazardous. Spill protocols include neutralization with activated carbon and disposal via licensed waste management. Monitor airborne exposure using NIOSH Method 2002 .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT, molecular docking) predict the compound’s biological activity and target interactions?

Density Functional Theory (DFT) calculates electrostatic potentials and frontier molecular orbitals to identify reactive sites. Docking studies with c-Met kinase (PDB: 3LQ8) or bacterial enzymes (e.g., MurB) assess binding affinity. For example, the oxazepane ring may occupy hydrophobic pockets, while the aniline group forms hydrogen bonds. QSAR models correlate substituent effects (e.g., fluorine’s Hammett σ value) with inhibitory potency .

Q. What experimental strategies resolve contradictions in structure-activity relationship (SAR) studies for this compound?

Discrepancies in SAR may arise from divergent assay conditions (e.g., pH, solvent polarity). Use orthogonal assays:

  • Enzymatic assays : Measure IC50_{50} against purified targets (e.g., kinases).
  • Cellular assays : Evaluate cytotoxicity in HEK293 or HepG2 cells.
  • Metabolic profiling : Identify metabolites via LC-HRMS to rule off-target effects.
    Statistical tools like PCA (Principal Component Analysis) differentiate contributions of fluorine vs. oxazepane to activity .

Q. What advanced oxidation processes (AOPs) degrade this compound in wastewater, and how are byproducts monitored?

AOPs like Fenton’s reagent (Fe2+^{2+}/H2 _2O2_2) or UV/TiO2_2 generate hydroxyl radicals to cleave the aniline core. Byproducts (e.g., quinones, nitro derivatives) are tracked via GC-MS or HPLC-DAD. Box-Behnken experimental designs optimize degradation efficiency by varying pH, catalyst load, and irradiation time. Ecotoxicity of byproducts is assessed using Daphnia magna bioassays .

Q. How does the oxazepane ring’s conformation affect pharmacokinetic properties?

Solution-state NMR (NOESY) and X-ray crystallography reveal preferred conformations of the oxazepane ring. Flexible rings enhance membrane permeability (measured via PAMPA assays), while rigidified analogs may improve target residence time. MD simulations (AMBER force field) model interactions with lipid bilayers or plasma proteins .

Methodological Tables

Q. Table 1. Key Physicochemical Properties

PropertyMethodValue/ObservationReference
LogPShake-flask/HPLC~2.1 (predicted)
Solubility (H2 _2O)Equilibrium solubility assay<1 mg/mL (25°C)
Thermal StabilityTGADecomposition at ~200°C

Q. Table 2. Recommended Analytical Techniques

ApplicationTechniqueParameters
Purity assessmentHPLC-UV/ELSDC18 column, 0.1% TFA/ACN
Structural confirmation19F^{19}F-NMRδ -115 ppm (CF3 _3)
Degradation monitoringLC-QTOF-MSm/z 223.1 [M+H]+^+

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